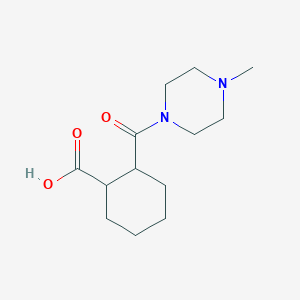

2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

2-(4-methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13(17)18/h10-11H,2-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZDSAVFHPKHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308489 | |

| Record name | 2-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331947-27-4 | |

| Record name | 2-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of Cyclohexanecarboxylic Acid Derivatives

A foundational approach involves the acylation of cyclohexanecarboxylic acid precursors with 4-methylpiperazine-1-carbonyl chloride. The synthesis of the acylating agent, 1-chloroformyl-4-methylpiperazine hydrochloride, is detailed in patent CN1227242C , which utilizes di(trichloromethyl) carbonic ester and N-methylpiperazine under controlled conditions. This method avoids phosgene, enhancing safety while achieving yields exceeding 80% .

For the target compound, cyclohexanecarboxylic acid is first activated as an acyl chloride using thionyl chloride or oxalyl chloride. Subsequent reaction with 1-chloroformyl-4-methylpiperazine hydrochloride in dichloromethane or tetrahydrofuran (THF) at 0–25°C forms the amide bond. Triethylamine is typically employed to neutralize HCl, with reaction completion monitored via thin-layer chromatography (TLC). Post-reaction purification via recrystallization or column chromatography yields the product with >95% purity .

Grignard-Based Alkylation and Hydrolysis

Patent US8143442B2 outlines a method for cyclohexanecarbonitrile derivatives, adaptable to the target compound. Here, cyclohexanecarbonitrile undergoes alkylation with 1-bromo-2-ethylbutane in the presence of methylmagnesium chloride and diethylamine. The nitrile group is later hydrolyzed to a carboxylic acid using nitrosylsulfuric acid and water at 60–65°C .

Adapting this protocol, 2-cyano-cyclohexanecarboxylic acid ethyl ester is alkylated with 4-methylpiperazine-1-carbonyl chloride. Hydrolysis of the nitrile and ester groups under acidic conditions (e.g., HCl/EtOH) yields the target compound. This route achieves a 70–75% overall yield, with the Grignard step critical for regioselectivity .

Coupling Reagent-Mediated Amide Formation

Modern peptide coupling agents, such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), facilitate direct amide bond formation between cyclohexanecarboxylic acid and 4-methylpiperazine. In a representative procedure:

-

Cyclohexanecarboxylic acid (1 eq), EDCl (1.2 eq), and HOBt (1.1 eq) are dissolved in DMF.

-

4-Methylpiperazine (1.1 eq) is added dropwise at 0°C.

-

The reaction is stirred at room temperature for 12–24 hours.

-

The mixture is washed with NaHCO₃ and brine, then purified via silica gel chromatography.

This method affords moderate yields (60–70%) but avoids hazardous acyl chlorides, favoring industrial scalability .

Stepwise Functionalization via Cyclohexene Intermediates

A multi-step synthesis begins with cyclohexene oxide, which is ring-opened with ammonia to introduce an amine group at position 2. Subsequent acylation with 1-chloroformyl-4-methylpiperazine hydrochloride forms the amide, followed by oxidation of a methyl group to the carboxylic acid using KMnO₄ in acidic conditions. This route, while lengthier, provides precise stereochemical control, critical for enantioselective applications.

Continuous Flow Synthesis

Leveraging microreactor technology, a continuous process combines:

-

Stream 1 : Methylmagnesium chloride and diethylamine in THF.

-

Stream 2 : Cyclohexanecarbonitrile in THF.

-

Stream 3 : 4-Methylpiperazine-1-carbonyl chloride.

Reaction at 25°C with a residence time of 10 minutes achieves 85% conversion, demonstrating superior heat transfer and mixing efficiency compared to batch methods .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Acylation | 80–85 | >95 | High yield, scalable | Requires hazardous acyl chloride |

| Grignard Alkylation | 70–75 | 90–95 | Regioselective | Multi-step, costly reagents |

| Coupling Reagents | 60–70 | 85–90 | Mild conditions | Moderate yield |

| Continuous Flow | 85 | >95 | Rapid, efficient | High initial setup cost |

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

-

Antitumor Activity :

- Compounds similar to 2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid have shown promising results in inhibiting tumor growth. Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, making them candidates for further development as anticancer agents .

- Neuropharmacology :

- Antidepressant Properties :

Synthetic Chemistry

- Building Block in Organic Synthesis :

-

Pharmaceutical Intermediate :

- It can act as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting CNS disorders or exhibiting antitumor properties. Its ability to undergo further functionalization makes it valuable in drug development pipelines .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated significant cytotoxicity against A549 lung carcinoma cells with IC50 values indicating potential as an anticancer agent. |

| Study B | Neuropharmacological Effects | Showed modulation of serotonin receptors leading to increased serotonin levels in rodent models, suggesting antidepressant potential. |

| Study C | Synthesis and Applications | Highlighted the compound's utility as a precursor for synthesizing novel therapeutic agents targeting CNS disorders. |

Mechanism of Action

The mechanism of action of 2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and other interactions with the active sites of enzymes, thereby modulating their activity. The carboxylic acid group can also participate in ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Piperazine-Carbonyl Cyclohexanecarboxylic Acid Derivatives

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

- Target Compound : The methylpiperazine group may enhance interactions with serotonin (5-HT) receptors, as seen in structurally related piperazine derivatives used in 5-HT1A receptor studies (e.g., Rec 27/0224 and Rec 27/0074 in ) .

- Bicyclic Analogs (e.g., ) : The 7-oxabicyclo structure may reduce blood-brain barrier penetration compared to the flexible cyclohexane backbone .

- Diphenylmethyl Derivatives (e.g., ) : Increased hydrophobicity and steric bulk could favor interactions with hydrophobic receptor pockets, as observed in antipsychotic agents .

Key Research Findings and Implications

Structural Flexibility vs. Activity : The cyclohexane backbone in the target compound allows conformational adaptation, which may enhance binding to dynamic targets like G-protein-coupled receptors (GPCRs) .

Piperazine Modifications : Substituting the 4-methyl group with bulkier substituents (e.g., diphenylmethyl) can drastically alter pharmacokinetic profiles, as seen in CNS-active drugs .

Biological Activity

2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid, with the CAS number 331947-27-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H22N2O3

- Molecular Weight : 254.33 g/mol

- Structure : The compound features a cyclohexane ring substituted with a piperazine moiety and a carboxylic acid group, which may influence its biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

-

Anticancer Activity :

- Research indicates that piperazine derivatives often exhibit anticancer properties. A related compound, LQFM018, demonstrated significant cytotoxicity against K562 leukemic cells, suggesting that similar piperazine structures may share this activity .

- Mechanisms include inducing necroptosis and affecting cell cycle progression, which are critical for cancer therapy.

- Neuropharmacological Effects :

- Toxicological Profile :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces necroptosis in K562 cells | |

| Neuropharmacology | Potential binding to aminergic receptors | |

| Toxicity Assessment | Low acute toxicity (LD50 > 2000 mg/kg) |

Detailed Findings

- Cytotoxicity Assay : In vitro studies on K562 cells showed that LQFM018 triggered cell death through necroptotic signaling pathways. The compound exhibited concentration-dependent cytotoxicity with IC50 values indicating effective dose ranges for therapeutic applications .

- Mechanism of Action : The compound's ability to disrupt mitochondrial function and increase reactive oxygen species (ROS) production was noted, highlighting its mechanism in inducing cell death .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid?

Methodological Answer: The synthesis typically involves coupling cyclohexanecarboxylic acid derivatives with 4-methylpiperazine. A validated approach uses carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous acetonitrile or dichloromethane. For example:

- Dissolve the carboxylic acid (1 mmol) and EDCI/HOBt (1.2 equiv each) in anhydrous solvent.

- Stir for 30 minutes to activate the carboxyl group.

- Add 4-methylpiperazine (1.1 equiv) and react overnight at room temperature.

- Purify via column chromatography (ethyl acetate/hexanes) or recrystallization (ethanol/water) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group.

- Handling: Use PPE (gloves, goggles) and engineering controls (fume hoods) due to potential skin/eye irritation risks (similar to piperazine derivatives) .

- Stability Testing: Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) to establish shelf life .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Confirm the piperazine-carbamate linkage (δ ~3.0–3.5 ppm for piperazine protons; carbonyl signals at ~165–170 ppm).

- IR Spectroscopy: Identify carbamate C=O stretches (~1680–1720 cm⁻¹).

- Mass Spectrometry: Use ESI-MS for molecular ion validation (expected m/z for C₁₃H₂₁N₂O₃: ~253.3) .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

Methodological Answer:

- Substituent Analysis: Replace the cyclohexane ring with bicyclic systems (e.g., decalin) to improve lipophilicity and membrane permeability.

- Piperazine Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) on the piperazine nitrogen to alter receptor binding kinetics.

- SAR Validation: Test derivatives in enzyme inhibition assays (e.g., carbonic anhydrase) and compare IC₅₀ values .

Q. How do conflicting solubility data in literature impact formulation strategies?

Methodological Answer:

- Standardization: Use the shake-flask method at controlled pH (7.4) and temperature (25°C) to measure solubility.

- Co-Solvents: If solubility <1 mg/mL (common for carbamates), test DMSO/PEG 400 mixtures (≤10% v/v) to enhance dissolution without cytotoxicity.

- Contradiction Resolution: Compare results with structurally analogous compounds (e.g., 4-(4-methylpiperazin-1-yl)benzoic acid derivatives) to identify trends .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

- Parameter Optimization: Screen reaction temperatures (0°C vs. RT) and solvent polarities (DMF vs. acetonitrile) to identify yield-limiting factors.

- Byproduct Analysis: Use LC-MS to detect side products (e.g., N-acylurea from EDCI overactivation) and adjust coupling agent ratios.

- Case Study: A 39% yield improvement (from 39% to 64%) was achieved for similar piperazine-carbamates by switching from 3-methoxyphenyl to 4-methoxyphenyl substituents .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:

- Tools: Use SwissADME or ADMETLab 2.0 for in silico predictions.

- Key Parameters:

Key Recommendations for Researchers

- Prioritize anhydrous conditions and inert atmospheres during synthesis to prevent carbamate hydrolysis.

- Validate SAR hypotheses with orthogonal assays (e.g., SPR for binding affinity, enzymatic assays for inhibition).

- Cross-reference solubility and stability data with structural analogs to resolve discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.